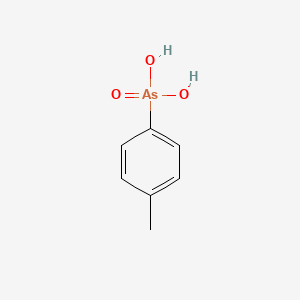

p-Toluenearsonic acid

CAS No.: 3969-54-8

Cat. No.: VC3823158

Molecular Formula: C7H9AsO3

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3969-54-8 |

|---|---|

| Molecular Formula | C7H9AsO3 |

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | (4-methylphenyl)arsonic acid |

| Standard InChI | InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |

| Standard InChI Key | GODGOGGXLHQPBK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)[As](=O)(O)O |

| Canonical SMILES | CC1=CC=C(C=C1)[As](=O)(O)O |

Introduction

Structural and Physicochemical Properties of p-Toluenesulfonic Acid

Molecular Architecture and Acidity

The molecular structure of PTSA comprises a toluene backbone substituted with a sulfonic acid (-SO₃H) group at the para position. This arrangement confers strong electron-withdrawing effects, stabilizing the conjugate base (tosylate) and enhancing acidity. The compound’s pKa of -0.43 rivals mineral acids, enabling protonation under mild conditions. X-ray crystallography reveals a planar sulfonic acid group hydrogen-bonded to water molecules in the monohydrate form (TsOH·H₂O), which predominates in commercial samples .

Thermal and Solubility Characteristics

PTSA exhibits a melting point range of 106–107°C for the anhydrous form, while the monohydrate melts at 38–40°C . Its boiling point of 116°C under reduced pressure facilitates recovery via distillation in industrial processes. The compound demonstrates high solubility in water (650 g/L at 25°C), methanol, ethanol, and acetone but remains insoluble in nonpolar solvents like hexane . Table 1 summarizes key physicochemical parameters:

Table 1: Physicochemical Properties of p-Toluenesulfonic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.20 g/mol | |

| Density | 1.07 g/cm³ | |

| Vapor Pressure | 69.8 Pa at 20°C | |

| Refractive Index | 1.3825–1.3845 | |

| LogP (Octanol-Water) | 0.41 | |

| Viscosity | 166.2 mm²/s |

The low logP value indicates limited lipid solubility, reducing bioaccumulation potential but necessitating precautions against hygroscopicity during storage .

Industrial Synthesis and Purification Methods

Sulfonation of Toluene

The industrial synthesis involves electrophilic aromatic sulfonation, where toluene reacts with concentrated sulfuric acid (96–98%) at 110–120°C under Dean-Stark conditions to remove water . The reaction proceeds via a two-step mechanism:

-

Generation of Electrophile:

Sulfur trioxide acts as the electrophilic species. -

Aromatic Substitution:

Reaction yields reach 57.6% after recrystallization from hydrochloric acid-saturated solutions . Impurities like benzenesulfonic acid and residual H₂SO₄ are removed through azeotropic distillation with toluene .

Catalytic Applications in Organic Synthesis

Esterification and Transesterification

PTSA’s strong acidity and thermal stability make it ideal for Fischer esterification. For example, acetic acid and ethanol react quantitatively within 4 hours at reflux (78°C) with 5 mol% PTSA, achieving 98% ethyl acetate yield . Transesterification of triglycerides with methanol proceeds at 65°C, producing biodiesel with 94% efficiency versus 89% using H₂SO₄ .

Friedel-Crafts Alkylation

Recent studies demonstrate PTSA’s superiority over AlCl₃ in benzylation reactions. Styrene alkylation with benzyl chloride in PTSA/toluene at 80°C gives 92% 1,1-diphenylethane with <3% oligomers, compared to 78% yield and 15% oligomers using AlCl₃ . The catalyst’s recyclability (up to 5 cycles with <5% activity loss) enhances process sustainability .

Protection/Deprotection Strategies

Tosyl chloride (TsCl), derived from PTSA via reaction with PCl₅, protects alcohols as stable tosylates:

Deprotection employs LiAlH₄ or Na/NH₃, regenerating the alcohol . This methodology is pivotal in prostaglandin synthesis, where selective tosylation of secondary alcohols achieves 97% regioselectivity .

Recent Advances and Future Directions

Biomass Conversion

PTSA catalyzes lignocellulosic biomass depolymerization at 150°C, producing fermentable sugars with 85% yield versus 68% using H₂SO₄ . The catalyst’s non-corrosiveness enables reactor cost reductions by 40% compared to mineral acid systems .

Asymmetric Catalysis

Chiral PTSA derivatives, such as (R)-BINOL-TsOH, induce enantioselectivity in Diels-Alder reactions (up to 94% ee) . These systems circumvent metal catalysts, aligning with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume